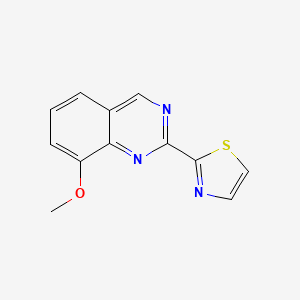

2-(8-Methoxyquinazolin-2-yl)thiazole

Description

2-(8-Methoxyquinazolin-2-yl)thiazole is a heterocyclic compound featuring a thiazole ring fused to a quinazoline scaffold substituted with a methoxy group at the 8-position. Quinazoline derivatives are known for their pharmacological versatility, including anticancer, antimicrobial, and enzyme-inhibitory properties. This compound’s structural uniqueness lies in the methoxy group’s position, which may influence solubility, metabolic stability, and target affinity compared to analogs .

Properties

Molecular Formula |

C12H9N3OS |

|---|---|

Molecular Weight |

243.29 g/mol |

IUPAC Name |

2-(8-methoxyquinazolin-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C12H9N3OS/c1-16-9-4-2-3-8-7-14-11(15-10(8)9)12-13-5-6-17-12/h2-7H,1H3 |

InChI Key |

ODAGSMPFSLJXQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=CN=C(N=C21)C3=NC=CS3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Synthetic Efficiency : Microwave-assisted synthesis (e.g., S166) offers faster reaction times and higher specificity compared to traditional methods .

- Substituent Impact : The 8-methoxy group in quinazoline derivatives may improve metabolic stability, whereas bulky groups (e.g., 4-phenylphenyl in benzothiazoles) enhance lipophilicity .

Table 2: Activity Comparison of Thiazole-Containing Compounds

Key Observations :

- Enzyme Interactions : Thiazole rings participate in π–π stacking with aromatic residues (e.g., Trp286 in AChE), suggesting that 2-(8-Methoxyquinazolin-2-yl)thiazole may exploit similar mechanisms .

- Antifungal Potency : Thiazole derivatives with hydrophobic substituents (e.g., chlorophenyl in 2l) outperform conventional antifungals, highlighting the role of substituent lipophilicity .

- Selectivity: Substituents like cyano (in 2-(4'-cyanophenyl)-benzothiazole) can confer tissue-specific effects, a consideration for optimizing 8-methoxyquinazoline derivatives .

Substituent Effects on Pharmacological Properties

- Methoxy Group: The 8-OCH₃ group in quinazoline may enhance water solubility and hydrogen-bonding capacity compared to non-polar substituents (e.g., methyl or halogens) .

- Thiazole vs. Benzothiazole : Benzothiazole derivatives (e.g., S166) exhibit higher synthetic yields but may face metabolic instability due to extended conjugation .

- Heteroaryl Rings : Thiophene analogs (e.g., 8f, 8g) show superior BCATm inhibition compared to thiazoles, suggesting that sulfur positioning affects target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.